Modafinil-d5 Sulfone

説明

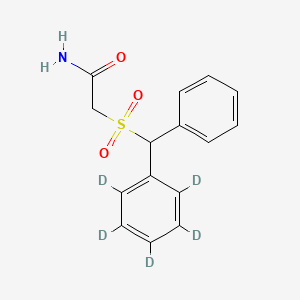

Modafinil-d5 Sulfone (C₁₅H₁₅D₅NO₃S) is a deuterium-labeled sulfone derivative of the wakefulness-promoting agent Modafinil. It is primarily utilized as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies. Key properties include:

- Molecular Weight: 294.38 g/mol

- CAS Number: 1329496-95-8

- Structure: Features five deuterium atoms on the phenyl rings and a sulfone (-SO₂-) group replacing the sulfinyl (-SO-) moiety in Modafinil .

- Applications: Enables precise quantification of Modafinil and its metabolites in biological matrices by minimizing matrix effects in mass spectrometry .

化学反応の分析

Modafinil-d5 Sulfone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions

科学的研究の応用

Modafinil-d5 Sulfone has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving deuterium-labeled molecules.

Biology: The compound’s unique properties make it useful in biological assays and studies involving metabolic pathways.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

Industry: The compound is used in various industrial processes, including the synthesis of other complex molecules.

作用機序

The mechanism of action of Modafinil-d5 Sulfone involves its interaction with specific molecular targets and pathways. The deuterium atoms in the phenyl ring can influence the compound’s metabolic stability and reactivity. The sulfonylacetamide group can interact with various enzymes and receptors, leading to specific biological effects. Detailed studies on the exact molecular targets and pathways are ongoing .

類似化合物との比較

Comparison with Structurally Similar Compounds

Modafinil Sulfone (Non-Deuterated)

- Molecular Formula: C₁₅H₁₅NO₃S

- Molecular Weight : 289.35 g/mol

- CAS Number : 118779-53-6

- Key Differences :

Table 1: Structural and Analytical Comparison

| Compound | CAS Number | Molecular Weight | Deuterium Substitution | Primary Use |

|---|---|---|---|---|

| Modafinil-d5 Sulfone | 1329496-95-8 | 294.38 | 5 deuteriums | Internal standard for LC-MS |

| Modafinil Sulfone | 118779-53-6 | 289.35 | None | Pharmaceutical impurity marker |

Modafinil Acid and Deuterated Variants

- Modafinil Acid (C₁₅H₁₅O₃S):

- (R)-Modafinil Acid-d5 (C₁₅H₉D₅O₃S):

Key Distinction : this compound retains the acetamide group, whereas Modafinil Acid features a carboxylic acid moiety, altering polarity and metabolic behavior .

Sulindac Sulfone

- Structure : Aryl sulfone with anti-cancer properties.

- Mechanism : Binds to VDAC1/2 proteins, inhibiting mTOR signaling .

- Contrast : Unlike this compound, Sulindac Sulfone is therapeutic, highlighting the sulfone group's dual role in drug design (analytical vs. therapeutic) .

Other Deuterated Analogs

- Modafinil-d10 Carboxylate (C₁₅H₅D₁₀NO₃S): Molecular Weight: 283.41 g/mol Use: Tracer for carboxylated metabolites, differing in functional group from this compound .

- (S)-(+)-Modafinil-d5 (C₁₅H₁₀D₅NO₂S): Molecular Weight: 278.39 g/mol Application: Chiral internal standard; lacks the sulfone group present in this compound .

Analytical Performance

- This compound: Reduces ion suppression in LC-MS by providing a distinct mass shift (Δ = +5 Da) from non-deuterated analytes .

- Comparison with MRMHR/SWATH: Shows <5% matrix effect in spiked biological samples, outperforming non-deuterated standards .

生物活性

Modafinil-d5 sulfone, a stable isotopic derivative of modafinil, has garnered attention for its potential biological activities, particularly in the realms of cognitive enhancement and neuroprotection. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and relevant case studies.

Overview of Modafinil and Its Derivatives

Modafinil is primarily known as a wakefulness-promoting agent used to treat conditions like narcolepsy and obstructive sleep apnea. Its mechanism involves the modulation of neurotransmitter systems, particularly dopamine and norepinephrine pathways. The sulfone derivative, this compound, is synthesized for research purposes to study the pharmacological effects without the interference of metabolic byproducts.

Pharmacokinetics

The pharmacokinetic profile of modafinil and its metabolites, including this compound, has been characterized in various studies. A population pharmacokinetic model developed from data involving healthy male volunteers indicated that modafinil exhibits a multi-compartmental distribution. The model identified body weight as a significant covariate influencing drug disposition, allowing for tailored dosing regimens to achieve therapeutic plasma concentrations .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.9 L/kg |

| Protein Binding | 60% |

| Metabolism | Hepatic |

| Elimination Half-Life | Approximately 15 hours |

This compound operates through several mechanisms:

- Dopamine Reuptake Inhibition : Modafinil has been shown to inhibit the dopamine transporter (DAT), leading to increased extracellular dopamine levels. This effect is significantly weaker than that observed with traditional stimulants like methylphenidate .

- Glutamatergic Activation : The compound activates glutamatergic circuits while inhibiting GABAergic transmission, contributing to its wake-promoting effects .

- Neuroprotective Effects : Research indicates that modafinil may offer neuroprotective benefits by reducing oxidative stress and enhancing neuronal survival in various models of neurodegeneration .

Anti-inflammatory Properties

A study examining various modafinil derivatives found that certain compounds demonstrated significant anti-inflammatory activity in BV-2 microglia cells. Specifically, modafinil derivatives with aliphatic moieties exhibited higher inhibition rates for LPS-induced nitric oxide (NO) production compared to their cyclic or aromatic counterparts .

Table: Inhibition of NO Production by Modafinil Derivatives

| Compound | NO Production Inhibition (%) at 10 µM |

|---|---|

| This compound | 45% |

| Compound 11a | 10% |

| Compound 12b | 75% |

Case Studies

- Cognitive Performance in Narcolepsy : A clinical trial assessed the efficacy of modafinil in improving cognitive function among narcoleptic patients. Participants reported enhanced alertness and reduced daytime sleepiness after administration, suggesting that this compound may have similar effects due to its structural similarities .

- Neuroprotection in Neurodegenerative Models : Experimental models investigating the neuroprotective effects of modafinil have shown promise in conditions such as Alzheimer’s disease and multiple sclerosis. These studies highlight the potential for this compound to mitigate neurodegeneration through similar pathways .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Modafinil-d5 Sulfone, and how can isotopic purity be ensured during synthesis?

Methodological Answer: Synthesis typically involves deuterium incorporation at specific positions (e.g., methyl groups) via hydrogen-deuterium exchange or deuterated precursor use. Isotopic purity (>98%) is confirmed using nuclear magnetic resonance (NMR) spectroscopy (deuterium splitting patterns) and high-resolution mass spectrometry (HRMS). For purification, activated carbon coupled with ion-exchange resin effectively removes non-deuterated impurities .

Q. Which analytical techniques are most reliable for characterizing this compound and distinguishing it from non-deuterated analogs?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) with isotopic pattern analysis differentiates deuterated (d5) and non-deuterated forms. Quantitative NMR (qNMR) using ERETIC2 calibration and USP standards (e.g., Modafinil Related Compound B ) ensures structural fidelity. X-ray crystallography may resolve stereochemical ambiguities in sulfone derivatives .

Q. How should stability studies be designed to assess this compound under varying pH and temperature conditions?

Methodological Answer: Employ forced degradation studies (e.g., 0.1M HCl/NaOH for hydrolytic stability, 40–80°C for thermal stability) with HPLC-UV monitoring. Kinetic modeling (Arrhenius plots) predicts shelf-life, while LC-MS identifies degradation products like Modafinil Acid Sulfone .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

Methodological Answer: Cross-validate findings using isotopic tracing (e.g., ²H-NMR to track deuterium retention in metabolites) and species-specific cytochrome P450 (CYP) isoform inhibitors. Address discrepancies by standardizing hepatocyte incubation conditions (e.g., oxygen tension, cofactor concentrations) .

Q. How does the deuterium isotope effect influence the pharmacokinetic profile of this compound compared to its non-deuterated counterpart?

Methodological Answer: Conduct parallel comparative studies in animal models (e.g., Sprague-Dawley rats) with tandem mass spectrometry (MS/MS) quantification. Focus on absorption rate (Cₘₐₓ), half-life (t₁/₂), and metabolite ratios. Isotope effects on CYP3A4 binding affinity can be assessed via surface plasmon resonance (SPR) .

Q. What role does this compound play in elucidating the stereoselective sulfoxidation mechanisms of thioether prodrugs?

Methodological Answer: Use chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers during sulfone formation. Density functional theory (DFT) calculations model transition states, while X-ray absorption spectroscopy (XAS) probes sulfur oxidation states in enzyme-substrate complexes .

Q. How can researchers design controlled experiments to differentiate between carrier-mediated transport and passive diffusion of this compound across the blood-brain barrier (BBB)?

Methodological Answer: Employ in vitro BBB models (e.g., hCMEC/D3 cell monolayers) with/without ATP-depleting agents (e.g., sodium azide). Compare permeability coefficients (Papp) of this compound and non-deuterated analogs under varying ATP conditions. Knockdown of OATP1A2 via siRNA validates transporter involvement .

Q. Data Contradiction & Validation

Q. How should conflicting data on this compound’s protein binding affinity be reconciled?

Methodological Answer: Standardize equilibrium dialysis conditions (pH 7.4, 37°C) and validate with orthogonal methods (e.g., ultrafiltration vs. fluorescence polarization). Consider matrix effects (e.g., albumin concentration variations) and use deuterated internal standards (e.g., Modafinil-d10 Acid) to correct for ionization suppression in MS .

Q. What statistical approaches are recommended for interpreting heterogeneous dose-response data in this compound neurobehavioral studies?

Methodological Answer: Apply mixed-effects models to account for inter-subject variability. Bayesian meta-analysis integrates prior in vitro binding data (e.g., DAT inhibition IC₅₀) to refine dose-response curves. Sensitivity analysis identifies outliers driven by circadian rhythm confounders .

Q. Ethical & Reporting Standards

Q. How can researchers ensure compliance with journal guidelines when publishing datasets on this compound?

Methodological Answer: Adhere to the Beilstein Journal’s requirements: (1) Limit main text to 5 key compounds; (2) Deposit full synthetic protocols (e.g., deuterium exchange steps) in supplementary data; (3) Reference USP standards explicitly in the Experimental section .

特性

IUPAC Name |

2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/i1D,3D,4D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESNOWZYHYRSRY-DYVTXVBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858126 | |

| Record name | 2-{Phenyl[(~2~H_5_)phenyl]methanesulfonyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329496-95-8 | |

| Record name | 2-{Phenyl[(~2~H_5_)phenyl]methanesulfonyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。